![molecular formula C16H14FNO3S B5609679 2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5609679.png)
2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid" belongs to a class of thiophene derivatives known for their diverse chemical and biological properties. Research in this area has led to the synthesis and analysis of novel thiophene derivatives with potential applications across various fields.
Synthesis Analysis
Thiophene derivatives, including the compound , are synthesized through various chemical reactions, utilizing precursor compounds and specific reagents to introduce functional groups, such as the fluorobenzoyl group, into the thiophene structure. Techniques such as the Gewald reaction have been employed to generate thiophene derivatives, indicating the versatility of synthetic approaches for these compounds (Adib et al., 2014).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized using spectroscopic methods such as IR, NMR, and MS, alongside elemental analysis. These techniques confirm the presence of specific functional groups and the overall molecular architecture, essential for understanding the compound's chemical behavior and potential interactions (Amr et al., 2010).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic aromatic substitutions, influenced by the nature of substituents on the thiophene ring. These reactions are pivotal in further modifying the compound for specific applications (Youssef, 2009).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystal structure, are determined by the nature of the substituents and the molecular structure. These properties are crucial for the compound's application in material science and pharmaceutical formulations. Studies on related thiophene derivatives reveal insights into their luminescent properties and crystal packing, indicating the potential for diverse applications (Osterod et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental for understanding the compound's utility in chemical syntheses and potential biological activities. The presence of functional groups such as the fluorobenzoyl moiety significantly impacts these properties, influencing how the compound interacts in chemical and biological systems (Hutchinson et al., 2001).
properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3S/c17-10-7-5-9(6-8-10)14(19)18-15-13(16(20)21)11-3-1-2-4-12(11)22-15/h5-8H,1-4H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGPQGLPBJRLGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326868 |
Source
|
Record name | 2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198360 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
298193-41-6 |
Source
|
Record name | 2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.